(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide
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Overview
Description
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring attached to a methylene group, which is further connected to an aniline oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually performed in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the aniline oxide moiety back to an aniline group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxides or quinone derivatives.
Reduction: Formation of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyridin-4-ylmethylene)aniline: Lacks the oxide moiety, which may result in different chemical and biological properties.
N-(pyridin-4-ylmethylene)aniline oxide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-N-(pyridin-2-ylmethylene)aniline oxide: The position of the pyridine ring attachment may influence its chemical behavior and applications.
Uniqueness
(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide is unique due to the presence of both the chlorine atom and the aniline oxide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEWDAZIRIWVPX-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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